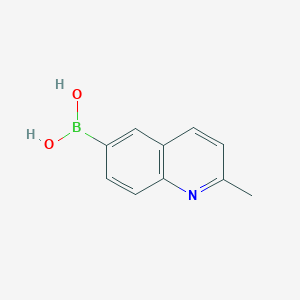

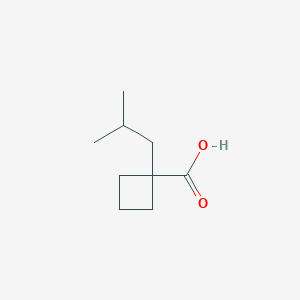

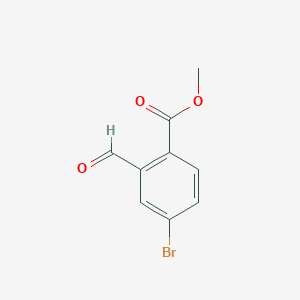

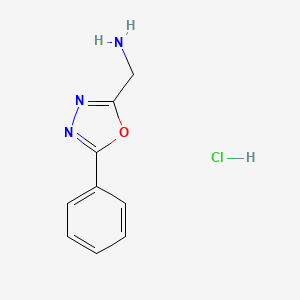

![molecular formula C12H11Cl2NO2S B1424350 3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-propanoic acid hydrochloride CAS No. 1332530-24-1](/img/structure/B1424350.png)

3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-propanoic acid hydrochloride

Übersicht

Beschreibung

Thiazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years .

Synthesis Analysis

The synthesis of thiazole-based compounds often involves reactions with donor–acceptor, nucleophilic, oxidation reactions, etc . For example, a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes in absolute ethanol were heated during the initial stage of reaction .Molecular Structure Analysis

Thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .Wirkmechanismus

3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-propanoic acid hydrochloride acts as a reversible inhibitor of the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. By inhibiting the enzyme, this compound increases the amount of acetylcholine in the body, resulting in increased nerve transmission.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are largely dependent on the concentration of the compound and the duration of exposure. At low concentrations, this compound has been shown to increase the activity of acetylcholinesterase and thus increase the amount of acetylcholine in the body. At higher concentrations, this compound has been shown to inhibit the enzyme, resulting in decreased nerve transmission. Additionally, this compound has been shown to have a variety of other effects, including the inhibition of the enzyme adenosine triphosphatase and the stimulation of the enzyme phospholipase A2.

Vorteile Und Einschränkungen Für Laborexperimente

The use of 3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-propanoic acid hydrochloride in laboratory experiments has a number of advantages. It is readily available, inexpensive, and easy to use. Additionally, it is highly stable and can be stored for long periods of time without significant degradation. However, the use of this compound in laboratory experiments also has some limitations. It is toxic and can be irritating to the skin and eyes. Additionally, it is not soluble in water and must be dissolved in an organic solvent prior to use.

Zukünftige Richtungen

There are a number of potential future directions for the use of 3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-propanoic acid hydrochloride in scientific research. One potential direction is the development of new methods for the synthesis of this compound and other related compounds. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, such as its use as an inhibitor of acetylcholinesterase in the treatment of Alzheimer’s disease. Finally, further research could be conducted to explore the potential role of this compound in other biochemical and physiological processes, such as its potential role in the regulation of gene expression.

Wissenschaftliche Forschungsanwendungen

3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-propanoic acid hydrochloride is used in a variety of scientific research applications, including the synthesis of pharmaceuticals and other compounds. It is also used in a variety of biochemical and physiological assays, including enzyme assays, receptor binding assays, and cell culture assays. In addition, it is used as a reagent for the determination of the presence of various organic compounds in aqueous solutions.

Eigenschaften

IUPAC Name |

3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S.ClH/c13-10-4-2-1-3-9(10)12-14-8(7-17-12)5-6-11(15)16;/h1-4,7H,5-6H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHQALPNIHGFAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=CS2)CCC(=O)O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.